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Introduction
Cinnarizine is a widely used pharmaceutical agent, primarily prescribed for the management of

vertigo, motion sickness, and other vestibular disorders. Its therapeutic effects are largely

attributed to its activity as an antagonist of various ion channels. Understanding the specific

interactions of Cinnarizine with these channels is crucial for elucidating its mechanism of

action, optimizing its clinical use, and guiding the development of novel therapeutics. This

application note provides a detailed overview and protocols for employing whole-cell patch-

clamp electrophysiology to measure and characterize the effects of Cinnarizine on key ion

channels, including voltage-gated calcium (Cav), potassium (Kv), and sodium (Nav) channels.

Mechanism of Action
Cinnarizine exerts its pharmacological effects through the modulation of several key ion

channels. Primarily known as a calcium channel blocker, it exhibits inhibitory action on both L-

type and T-type voltage-gated calcium channels.[1][2] This blockade of calcium influx in

vascular smooth muscle cells leads to vasodilation, particularly in cerebral blood vessels, which

is believed to contribute to its efficacy in treating cerebrovascular disorders.[1] In the vestibular

system, Cinnarizine's inhibition of calcium currents in hair cells is thought to dampen their over-

reactivity, thereby alleviating symptoms of vertigo and motion sickness.[3]
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Recent studies have revealed that Cinnarizine is a non-selective inhibitor of Cav1.2 and Cav1.3

L-type calcium channels.[4][5][6][7] Beyond its effects on calcium channels, Cinnarizine has

also been shown to inhibit pressure-dependent potassium currents in vestibular hair cells.

Furthermore, there is evidence to suggest that Cinnarizine may also interact with voltage-

sensitive sodium channels.[8] In addition to its ion channel blocking activities, Cinnarizine has

been reported to have antihistaminic, antiserotonergic, and antidopaminergic properties.[1]

Quantitative Data Summary
The following tables summarize the known quantitative effects of Cinnarizine on various

voltage-gated ion channels as determined by electrophysiological studies.

Table 1: Inhibitory Effects of Cinnarizine on Voltage-Gated Calcium (Cav) Channels

Channel
Subtype

Cell Type IC50
% Block
(Concentration
, Frequency)

Reference

L-type
Vestibular Type II

Hair Cells
1.5 µM >80% at 10 µM [3]

Cav1.2 HEK293 12.5 µM

37.0% (3 µM, 0.1

Hz), 58.7% (3

µM, 0.2 Hz),

64.4% (3 µM, 1

Hz)

[4][5]

Cav1.3S HEK293 16.3 µM - [4][5]

Cav1.3L HEK293 -

46.4% (3 µM, 0.1

Hz), 71.3% (3

µM, 0.2 Hz),

83.2% (3 µM, 1

Hz)

[4][5]

Table 2: Effects of Cinnarizine on Other Ion Channels
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Channel Type Cell Type Effect Observations Reference

Pressure-

Dependent K+

Channels

Vestibular Type II

Hair Cells
Inhibition

Effect observed

at concentrations

that did not

inhibit calcium

currents.

Voltage-Gated

Na+ Channels

Neurons

(inferred)

Potential

Inhibition

Cinnarizine has

been suggested

to have an effect

on voltage-

sensitive sodium

channels.

[8]

Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of
Cinnarizine's Effect on Recombinant Cav Channels in
HEK293 Cells
This protocol describes the methodology for assessing the inhibitory effect of Cinnarizine on

specific voltage-gated calcium channel subtypes heterologously expressed in Human

Embryonic Kidney 293 (HEK293) cells.[9][10]

1. Cell Culture and Transfection:

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with

10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a

5% CO2 incubator.

Transiently transfect the cells with plasmids encoding the desired Cav channel subunits

(e.g., α1, β, and α2δ for L-type channels) using a suitable transfection reagent. A green

fluorescent protein (GFP) plasmid can be co-transfected to identify successfully transfected

cells.

Allow 24-48 hours for channel expression before electrophysiological recording.
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2. Solutions:

External Solution (in mM): 110 TEA-Cl, 10 HEPES, 10 glucose, and 20 BaCl2 (as the charge

carrier). Adjust pH to 7.3 with TEA-OH.

Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and

40 HEPES. Adjust pH to 7.2 with KOH.

Cinnarizine Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of

Cinnarizine in dimethyl sulfoxide (DMSO). Dilute to the final desired concentrations in the

external solution on the day of the experiment. The final DMSO concentration should not

exceed 0.1%.

3. Electrophysiological Recording:

Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted

microscope.

Continuously perfuse the chamber with the external solution at a rate of 1.5-2 mL/min.

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when

filled with the internal solution.

Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the membrane of a GFP-

positive cell.

Rupture the cell membrane to achieve the whole-cell configuration.

Hold the cell at a holding potential of -80 mV.

Evoke Cav channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200

ms).

Record baseline currents in the absence of the drug.

Apply different concentrations of Cinnarizine via the perfusion system and record the

resulting inhibition of the Cav channel currents.
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Perform a washout with the external solution to check for reversibility of the drug effect.

4. Data Analysis:

Measure the peak current amplitude in the absence and presence of different concentrations

of Cinnarizine.

Calculate the percentage of current inhibition for each concentration.

Construct a concentration-response curve and fit the data with the Hill equation to determine

the IC50 value.
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Caption: Experimental workflow for Cinnarizine analysis.
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Caption: Cinnarizine's mechanism on ion channels.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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